Taletrectinib

Description

This compound is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

type I ROS1-NTRK inhibito

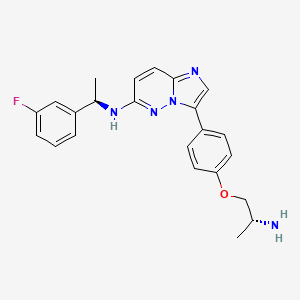

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVHTYMYEMEBPX-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505514-27-1 | |

| Record name | Taletrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALETRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taletrectinib's Binding Affinity to ROS1 and NTRK Fusion Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, and highly selective tyrosine kinase inhibitor (TKI) targeting both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2][3][4] These fusion proteins are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[5] this compound has demonstrated potent activity against wild-type ROS1 and NTRK fusions, as well as clinically relevant resistance mutations, such as the ROS1 G2032R solvent front mutation.[4][6] This technical guide provides an in-depth overview of this compound's binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Binding Affinity and Potency

This compound exhibits potent, sub-nanomolar inhibitory activity against ROS1 and the three NTRK kinases (NTRK1, NTRK2, and NTRK3) in a competitive manner with ATP.[6] Its efficacy has been quantified through half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity.

Quantitative Binding Affinity Data

The following tables summarize the in vitro potency of this compound against ROS1 and NTRK kinases, as well as a comparison with other ROS1 inhibitors against wild-type and the G2032R mutant ROS1.

Table 1: this compound IC50 Values for ROS1 and NTRK Kinases

| Kinase | IC50 (nM) |

| ROS1 | 0.207 |

| NTRK1 | 0.622 |

| NTRK2 | 2.28 |

| NTRK3 | 0.980 |

Data sourced from Selleck Chemicals.

Table 2: Comparative IC50 Values of ROS1 TKIs Against Wild-Type and G2032R Mutant ROS1

| Cell Line | This compound (nM) | Crizotinib (nM) | Entrectinib (nM) | Repotrectinib (nM) |

| ROS1 Wild-Type | ||||

| ROS1 G2032R Mutant |

Biochemical inhibition data. Further details on the specific assays are provided in the Experimental Protocols section.

Experimental Protocols

The determination of this compound's binding affinity and potency involves a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Protocol: P81 Filter-Binding Assay

-

Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the purified recombinant ROS1 or NTRK kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), and ATP radiolabeled with ³³P (gamma-³³P-ATP).

-

Inhibitor Addition: A serial dilution of this compound is added to the reaction wells. Control wells with no inhibitor (vehicle control) and no enzyme are also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.

-

Substrate Capture: The reaction mixture is transferred to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated radiolabeled ATP is washed away.

-

Scintillation Counting: A scintillation cocktail is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Cell-based assays are crucial for assessing the inhibitor's activity in a more physiologically relevant context.

Protocol: Cell Viability Assay (e.g., using Ba/F3 cells)

-

Cell Line Engineering: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express a specific ROS1 or NTRK fusion protein (e.g., CD74-ROS1). This makes their survival and proliferation dependent on the activity of the fusion kinase.

-

Cell Plating: The engineered Ba/F3 cells are plated in multi-well plates in the absence of IL-3.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the inhibition data against the drug concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

ROS1 and NTRK fusion proteins lead to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of these fusion proteins, thereby blocking these oncogenic signals.

ROS1 Fusion Protein Signaling Pathway

ROS1 fusion proteins activate several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.

Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by this compound.

NTRK Fusion Protein Signaling Pathway

Similarly, NTRK fusion proteins constitutively activate downstream pathways, primarily the MAPK and PI3K-AKT pathways, leading to uncontrolled cell growth.

Caption: Downstream signaling pathways activated by NTRK fusion proteins and inhibited by this compound.

Experimental and Drug Discovery Workflow

The discovery and characterization of a potent and selective kinase inhibitor like this compound follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a targeted kinase inhibitor.

Logical Relationship of this compound's Activity

This compound's design as a next-generation inhibitor confers activity against both wild-type ROS1 fusions and those harboring resistance mutations that render earlier-generation inhibitors ineffective.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocomputix.com [biocomputix.com]

- 4. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

Preclinical Evidence for Taletrectinib's Central Nervous System Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (AB-106/DS-6051b) is a next-generation, orally bioavailable, potent and selective ROS1/NTRK tyrosine kinase inhibitor (TKI) developed for the treatment of ROS1-positive non-small cell lung cancer (NSCLC). A critical attribute for a ROS1 TKI is its ability to penetrate the central nervous system (CNS) and effectively treat or prevent brain metastases, a common site of disease progression in ROS1-positive NSCLC patients. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's CNS penetration, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

In Vivo Evidence of CNS Penetration and Efficacy

Preclinical studies in animal models have provided direct evidence of this compound's ability to cross the blood-brain barrier and exert its therapeutic effect on intracranial tumors.

Pharmacokinetic Assessment of Brain Penetration in Rats

Studies in rats were conducted to determine the brain-to-plasma concentration ratio of this compound, a key indicator of its ability to penetrate the CNS.

Data Presentation:

| Parameter | Value | Species | Dosage | Notes |

| Brain-to-Plasma Ratio | 0.40 - 3.11 | Rat | 30 mg/kg (single oral dose) | Brain concentrations remained measurable at 26 ng/g 24 hours post-dose, indicating sustained CNS exposure.[1] |

Experimental Protocol: In Vivo Pharmacokinetics in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single oral gavage of this compound at a dose of 30 mg/kg.

-

Sample Collection: Blood and brain tissue samples were collected at various time points post-administration (specific time points not detailed in available literature).

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The specific parameters of the LC-MS/MS method (e.g., columns, mobile phases, and mass transitions) are not publicly available.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) was calculated at each time point by dividing the concentration of this compound in the brain by its concentration in the plasma.

Efficacy in an Orthotopic CNS Model of ROS1+ NSCLC

The antitumor activity of this compound in the CNS was evaluated in a patient-derived xenograft (PDX) model of ROS1-positive NSCLC implanted intracranially.

Data Presentation:

| Animal Model | Treatment | Outcome |

| Intracranial SDC4-ROS1+ NSCLC PDX in mice | This compound (100 mg/kg, daily) | Significantly improved survival compared to vehicle and repotrectinib.[1] |

| Vehicle | All mice died by day 25.[1] | |

| Repotrectinib (15 mg/kg, twice daily) | Six out of eight mice died between day 25 and day 60.[1] |

Experimental Protocol: Intracranial Patient-Derived Xenograft (PDX) Model

-

Tumor Model: An SDC4-ROS1+ NSCLC patient-derived xenograft was used.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: The SDC4-ROS1+ NSCLC PDX tissue was surgically implanted into the brains of the mice to establish an orthotopic CNS tumor model.

-

Treatment: Mice were randomized into treatment groups and received daily oral administration of either vehicle control, this compound (100 mg/kg), or repotrectinib (15 mg/kg, twice daily), starting on day 6 post-inoculation.[1]

-

Efficacy Endpoint: The primary endpoint was overall survival. Mice were monitored daily, and survival was recorded.

-

Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance between treatment groups was determined using the log-rank test.

In Vitro Assessment of Blood-Brain Barrier Permeability

While direct in vivo evidence is strong, in vitro models are crucial for mechanistically understanding a drug's ability to cross the blood-brain barrier and to assess its interaction with key efflux transporters.

Note: As of the latest available public information, specific quantitative data from in vitro bidirectional permeability assays (e.g., using MDCK-MDR1 or Caco-2 cell lines) for this compound have not been published. Such assays are critical to definitively determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The high in vivo brain-to-plasma ratio of this compound strongly suggests that it is not a significant substrate of these transporters.

Generalized Experimental Protocol: Bidirectional Permeability Assay

A standard approach to evaluate a compound's potential as a P-gp or BCRP substrate involves a bidirectional permeability assay using polarized cell monolayers, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or Caco-2 cells (human colorectal adenocarcinoma cells), which endogenously express various transporters.

-

Cell Culture: MDCK-MDR1 or Caco-2 cells are seeded on permeable Transwell® inserts and cultured until they form a confluent and polarized monolayer with well-established tight junctions.

-

Permeability Measurement: The test compound (e.g., this compound) is added to either the apical (A) or basolateral (B) chamber of the Transwell® system. Samples are taken from the opposite chamber at specified time intervals.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER) is then calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2 is indicative of active efflux and suggests the compound is a substrate of the transporter.

Signaling Pathway Inhibition

This compound exerts its anticancer effects by inhibiting the ROS1 tyrosine kinase. ROS1 fusion proteins lead to the constitutive activation of several downstream signaling pathways that promote tumor cell proliferation, survival, and growth.

ROS1 Downstream Signaling Pathways

Caption: ROS1 fusion protein signaling pathways inhibited by this compound.

Experimental Workflow Visualization

The preclinical evaluation of a CNS-penetrant drug like this compound follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Generalized Preclinical Workflow for CNS Penetration Assessment

Caption: Generalized workflow for preclinical CNS penetration assessment.

Conclusion

The available preclinical data provide compelling evidence for the significant CNS penetration of this compound. The high brain-to-plasma ratio observed in rats, coupled with the robust survival benefit seen in an orthotopic intracranial tumor model, underscores its potential as an effective treatment for patients with ROS1-positive NSCLC brain metastases. While specific in vitro data on its interaction with efflux transporters are not yet publicly detailed, the in vivo findings strongly suggest that this compound is not a significant substrate for key blood-brain barrier efflux pumps. Further elucidation of its in vitro transporter profile would provide a more complete mechanistic understanding of its excellent CNS penetration. Overall, the preclinical profile of this compound robustly supports its clinical development for the treatment of CNS malignancies driven by ROS1 fusions.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Taletrectinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taletrectinib (formerly known as DS-6051b and AB-106) is a next-generation, orally bioavailable, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins.[1][2][3][4] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC), including those with resistance mutations to first-generation TKIs and those with brain metastases. This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, along with a summary of key preclinical and clinical data.

Molecular Structure and Chemical Identity

This compound is a synthetic organic small molecule. Its chemical structure is characterized by a central imidazo[1,2-b]pyridazine core.

Table 1: Molecular and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[1] |

| Chemical Formula | C₂₃H₂₄FN₅O[1] |

| SMILES String | C--INVALID-LINK--C4=CC(=CC=C4)F">C@HN |

| CAS Number | 1505514-27-1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 405.5 g/mol [1] |

| pKa | 5.39, 8.65 |

| Solubility | Soluble in DMSO (50 mg/mL)[4]. In vivo formulations have been prepared using a combination of DMSO, PEG300, Tween-80, and saline.[5] |

| Melting Point | Not available in the reviewed literature. |

Mechanism of Action and Pharmacology

This compound is a potent inhibitor of ROS1 and pan-NTRK (NTRK1, NTRK2, NTRK3) tyrosine kinases.[2][3][4] Chromosomal rearrangements involving the ROS1 or NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, which drive oncogenesis by activating downstream signaling pathways that promote cell proliferation, survival, and metastasis.[6][7][8][9][10][11][12]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 and NTRK kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7][8][13] A key advantage of this compound is its ability to overcome resistance mutations that can arise during treatment with first-generation TKIs, such as the ROS1 G2032R "gatekeeper" mutation.[14][15]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

References

- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | ROS | ROS Kinase | Trk receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gene.com [gene.com]

- 11. neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 12. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies on Taletrectinib for Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (formerly known as AB-106 or DS-6051b) is an investigational, next-generation, orally available, potent, and selective tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) fusion proteins.[1][2] Oncogenic fusions involving the ROS1 or NTRK genes are key drivers in a subset of solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][2] this compound has been designed to address the limitations of earlier generation TKIs, exhibiting activity against both treatment-naïve and resistant tumors, including those with the common G2032R solvent-front mutation in ROS1, and demonstrating significant central nervous system (CNS) penetration.[1][3] This technical guide provides a comprehensive overview of the investigational studies on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of ROS1 and pan-TRK (TRKA, TRKB, and TRKC) kinases.[2] In cancers driven by ROS1 or NTRK fusions, the resulting chimeric proteins are constitutively active, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket of the ROS1 and TRK kinase domains, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.[3]

Preclinical Investigational Studies

In Vitro Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against wild-type ROS1 and the crizotinib-resistant G2032R mutant. Notably, it exhibits significantly greater selectivity for ROS1 over TRKB, which is hypothesized to contribute to its favorable neurological safety profile compared to less selective inhibitors.[1][4]

| Kinase Target | IC50 (nM) |

| ROS1 (wild-type) | 0.07 |

| ROS1 G2032R | Subnanomolar |

| TRKA | 1.26 |

| TRKB | 1.47 |

| TRKC | 0.18 |

| Table 1: In Vitro Inhibitory Activity of this compound against ROS1 and TRK Kinases.[5] |

Patient-Derived Xenograft (PDX) Model

In an orthotopic CNS model of ROS1-positive NSCLC using patient-derived xenografts, this compound demonstrated sustained brain penetration and improved survival compared to both vehicle and repotrectinib, highlighting its potential for treating brain metastases.[6][7]

Clinical Investigational Studies

This compound has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with ROS1-positive NSCLC and other solid tumors harboring NTRK fusions.

Phase 1 Study (NCT02279433 and NCT02675491)

A first-in-human, open-label, dose-escalation and expansion study was conducted in the US and Japan to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors, including those with ROS1 or NTRK fusions.[2][8]

Key Findings:

-

The Maximum Tolerated Dose (MTD) was determined to be 800 mg once daily.[9]

-

The recommended Phase 2 dose (RP2D) was established at 600 mg once daily.[10]

-

This compound demonstrated a manageable safety profile, with the most common treatment-related adverse events being nausea, diarrhea, and vomiting.[9]

-

Preliminary efficacy was observed in patients with crizotinib-refractory ROS1-positive NSCLC.[9]

| Parameter | Value |

| Cmax (steady-state) | Increased dose-dependently from 50 mg to 800 mg once daily |

| AUC0-8 (steady-state) | Increased dose-dependently from 50 mg to 800 mg once daily |

| Food Effect (low-fat meal) | AUC0-24 increased by 23% |

| Table 2: Pharmacokinetic Parameters of this compound from the Phase 1 Study.[1][9] |

Phase 2 TRUST-I Study (NCT04395677)

This single-arm, multicenter study in China evaluated the efficacy and safety of this compound in patients with advanced ROS1-positive NSCLC who were either TKI-naïve or previously treated with crizotinib.[7]

| Patient Cohort | Confirmed Objective Response Rate (cORR) | Intracranial cORR | Median Progression-Free Survival (PFS) |

| TKI-Naïve (n=106) | 91% | 88% | Not Reached |

| Crizotinib-Pretreated (n=67) | 52% | 73% | 7.6 months |

| Crizotinib-Pretreated with G2032R mutation (n=12) | 67% | N/A | N/A |

| Table 3: Efficacy of this compound in the TRUST-I Study.[3][5] |

Phase 2 TRUST-II Study (NCT04919811)

A global, multicenter, open-label, single-arm study to evaluate the efficacy and safety of this compound in patients with advanced or metastatic ROS1-positive NSCLC and other solid tumors. The study enrolled patients into different cohorts based on prior TKI treatment.[11][12]

| Patient Cohort | Confirmed Objective Response Rate (cORR) | Intracranial cORR |

| ROS1 TKI-Naïve | 92% | 80% |

| Previously treated with 1 ROS1 TKI | 57.1% | 62.5% |

| Table 4: Efficacy of this compound in the TRUST-II Study.[13] |

Phase 2 Study in NTRK Fusion-Positive Solid Tumors (NCT04617054)

A Phase 2 basket trial is ongoing to evaluate the efficacy and safety of this compound in patients with solid tumors harboring NTRK fusions.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

-

Materials: Recombinant human ROS1 or TRK kinase, appropriate peptide substrate, ATP, kinase reaction buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

RNA-Based Next-Generation Sequencing (NGS) for Fusion Detection in FFPE Samples (Representative Protocol)

This protocol outlines a general workflow for identifying ROS1 and NTRK gene fusions from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Sample Preparation: a. Extract total RNA from FFPE tissue sections using a commercially available kit optimized for FFPE samples. b. Assess the quality and quantity of the extracted RNA using spectrophotometry and capillary electrophoresis.

-

Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA. b. Synthesize cDNA from the rRNA-depleted RNA. c. Ligate sequencing adapters to the cDNA fragments. d. Amplify the adapter-ligated cDNA library using PCR.

-

Sequencing: a. Quantify and pool the libraries. b. Perform paired-end sequencing on a high-throughput sequencing platform.

-

Bioinformatic Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the human reference genome. c. Use a fusion detection algorithm (e.g., STAR-Fusion, Arriba) to identify chimeric transcripts indicative of gene fusions. d. Annotate and filter the identified fusions to retain high-confidence, clinically relevant events.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmo.org [esmo.org]

- 5. researchgate.net [researchgate.net]

- 6. esmo.org [esmo.org]

- 7. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A First-in-human Study to Evaluate the Safety, Tolerability and Pharmacokinetics of DS-6051b [clin.larvol.com]

- 10. RNA-Based Detection of Gene Fusions in Formalin-Fixed and Paraffin-Embedded Solid Cancer Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA Extraction from Formalin Fixed Paraffin (FFPE) Tissue Enabling Next Generation Sequencing Detection of Gene Fusions [promega.com]

- 12. Frontiers | Detection of fusion events by RNA sequencing in FFPE versus freshly frozen colorectal cancer tissue samples [frontiersin.org]

- 13. pharmacytimes.com [pharmacytimes.com]

Early-phase clinical trial data on Taletrectinib's efficacy

An in-depth analysis of the early-phase clinical trial data for Taletrectinib, a next-generation, central nervous system (CNS)-active, selective tyrosine kinase inhibitor (TKI), reveals a promising efficacy and manageable safety profile in patients with ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors harboring NTRK fusions. This technical guide synthesizes available quantitative data, details experimental protocols, and provides visualizations of the underlying biological and clinical workflows.

Mechanism of Action

This compound is an oral TKI that potently and selectively inhibits ROS1 and pan-NTRK (TrkA, TrkB, TrkC) kinases.[1][2] In cancer, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., ROS1-fusion, NTRK-fusion) that are constitutively active, driving oncogenic signaling through downstream pathways like MAPK/ERK and PI3K/AKT.[3][4] This uncontrolled signaling promotes cellular proliferation, survival, and metastasis.[3] this compound functions by binding to the ATP-binding site of these fusion kinases, inhibiting their activity and blocking these downstream oncogenic signals.[1][3] A key feature of this compound is its high selectivity for ROS1 over TrkB, which may contribute to a lower incidence of neurologic adverse events compared to other TKIs.[5][6] Furthermore, it has demonstrated potent activity against acquired resistance mutations, notably the ROS1 G2032R solvent-front mutation, a common mechanism of resistance to first-generation TKIs like crizotinib.[2][7]

Efficacy Data from Early-Phase Clinical Trials

The clinical development of this compound has progressed through Phase I and pivotal Phase II studies (TRUST-I and TRUST-II), demonstrating significant anti-tumor activity in both TKI-naïve and TKI-pretreated patients with ROS1+ NSCLC.

Phase I Studies (U101 & J102)

The first-in-human Phase I studies established the safety, tolerability, and preliminary efficacy of this compound. A pooled analysis of data from studies in the US (NCT02279433) and Japan (NCT02675491) provided the initial evidence of clinical activity.[8] The Maximum Tolerated Dose (MTD) was determined to be 800 mg once daily.[7][9]

| Patient Population | N (evaluable) | Confirmed ORR (95% CI) | DCR (95% CI) | Median PFS (95% CI) |

| ROS1 TKI-Naïve | 9 | 66.7% (35.4 – 87.9) | 100% (70.1 – 100) | 29.1 months (2.6 – NR) |

| Crizotinib Pre-treated | 6 | 33.3% (9.7 – 70.0) | 88.3% (43.6 – 97.0) | 14.2 months (1.5 – NR) |

| Data sourced from a pooled analysis of Phase 1 studies.[8] |

Phase II TRUST-I Study (China)

The TRUST-I study (NCT04395677) was a pivotal Phase II trial in Chinese patients with ROS1+ NSCLC. The results showed high and durable responses, particularly in the TKI-naïve population, and confirmed robust intracranial activity.[5][10]

| Patient Population | N | Confirmed ORR | Intracranial cORR | Median PFS |

| ROS1 TKI-Naïve | - | 92.5% | 88% | 33.2 months |

| Crizotinib Pre-treated | - | 52.6% | 73% | 11.8 months |

| ↳ with G2032R mutation | 13 | 80% (61.5% in another analysis) | - | - |

| Data sourced from TRUST-I study reports.[10][11] |

Phase II TRUST-II Study (Global)

The TRUST-II study (NCT04919811) is a global Phase II trial designed to confirm the efficacy and safety of this compound in a broader, more diverse population across North America, Europe, and Asia.[12][13] The data presented from this trial have been consistent with the strong results from TRUST-I.[14][15]

| Patient Population | N | Confirmed ORR (95% CI) | Intracranial cORR (95% CI) | 12-Month DOR Rate |

| TKI-Naïve | 54 | 85.2% (72.9 – 93.4) | 66.7% (29.9 – 92.5) | 80% |

| TKI-Pretreated | 47 | 61.7% (46.4 – 75.5) | 56% (30 – 80) | 75% |

| Data sourced from TRUST-II study presentations.[15][16] |

Pooled Analysis of TRUST-I and TRUST-II

An integrated analysis of the pivotal TRUST-I and TRUST-II trials, comprising 273 patients, provides the most comprehensive dataset on this compound's efficacy. These results establish this compound as a potential best-in-class ROS1 TKI.[17][18][19]

| Patient Population | N | Confirmed ORR (95% CI) | Intracranial cORR (95% CI) | Median DOR (95% CI) | Median PFS (95% CI) |

| TKI-Naïve | 160 | 88.8% (82.8 - 93.2) | 76.5% | 44.2 months (30.4 - NR) | 45.6 months (29.0 - NR) |

| TKI-Pretreated (1 prior ROS1 TKI) | 113 | 55.8% | 65.6% | 9.7 months (7.3 - 12.0) | 9.7 months (7.4 - 12.0) |

| Data sourced from pooled analysis of TRUST-I and TRUST-II.[19][20] |

NTRK Fusion-Positive Solid Tumors

This compound is also being evaluated in a Phase II basket trial for patients with NTRK fusion-positive solid tumors (NCT04617054).[21] While detailed efficacy data is still maturing, one patient with TPM3-NTRK1 differentiated thyroid cancer in the Phase I study achieved a confirmed partial response lasting 27 months at data cutoff.[7][9]

Experimental Protocols

The clinical evaluation of this compound has followed a structured progression from dose-finding to pivotal efficacy studies. The protocols for the key trials share common design elements.

Study Design: TRUST-II (NCT04919811) - A Representative Protocol

-

Phase: Phase II.[13]

-

Design: Global, multicenter, single-arm, open-label study.[12][15]

-

Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with advanced ROS1-positive NSCLC and other solid tumors.[13][22]

-

Treatment: this compound administered orally at a dose of 600 mg once daily (QD) in 21-day cycles until disease progression or unacceptable toxicity.[17][22]

-

Primary Endpoint: Confirmed Objective Response Rate (cORR) as assessed by an Independent Review Committee (IRC) using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[15][19]

-

Secondary Endpoints: Duration of Response (DOR), Intracranial cORR (IC-cORR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[12][21]

Patient Population & Cohorts

The TRUST-II trial enrolled patients into distinct cohorts based on their prior treatment history:[13][22]

-

Cohort 1: ROS1 TKI-naïve NSCLC patients (≤1 prior line of chemotherapy).

-

Cohort 2: NSCLC patients previously treated with one prior ROS1 TKI (crizotinib or entrectinib) (≤1 prior line of chemotherapy).

-

Other Cohorts: Included patients with more extensive prior TKI treatments and those with other ROS1-positive solid tumors.[13]

Key Inclusion Criteria

-

Locally advanced or metastatic solid tumor with a documented ROS1 fusion.[13]

-

ECOG performance status of 0-1.[23]

-

At least one measurable target lesion per RECIST v1.1.[21]

-

Asymptomatic or stable brain metastases are permitted.[23]

Tumor Assessment

-

Systemic tumor assessments (e.g., CT/MRI) were performed at baseline and on a regular schedule during treatment.[17]

-

For patients with baseline brain metastases, brain imaging was conducted on the same schedule as systemic assessments.[17]

References

- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. trustedpharmaguide.com [trustedpharmaguide.com]

- 5. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. U.S. Phase I First-in-human Study of this compound (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]

- 11. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRUST-II: a global phase II study of this compound in ROS1-positive non-small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ilcn.org [ilcn.org]

- 15. Phase II Study of this compound Shows Durable Overall Response and Favorable Safety in Patients with ROS1+ Non-Small Cell Lung Cancer | IASLC [iaslc.org]

- 16. onclive.com [onclive.com]

- 17. ascopubs.org [ascopubs.org]

- 18. esmo.org [esmo.org]

- 19. Combined Efficacy and Safety Data From 2 Phase 2 Trials of this compound in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]

- 20. onclive.com [onclive.com]

- 21. targetedonc.com [targetedonc.com]

- 22. ascopubs.org [ascopubs.org]

- 23. A Phase III Study Comparing this compound With Standard Therapy in ROS1 Positive Locally Advanced or Metastatic Non-small Cell Lung Cancer Patients | Clinical Research Trial Listing [centerwatch.com]

Methodological & Application

Application Note: In Vitro Cell-Based Assay Protocols for Taletrectinib

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, and central nervous system (CNS)-active tyrosine kinase inhibitor (TKI).[1][2] It is a potent and selective inhibitor of ROS1 and pan-NTRK (TRKA, TRKB, TRKC) kinases.[3][4][5] Gene fusions involving ROS1 are oncogenic drivers in 1-2% of non-small cell lung cancer (NSCLC) cases, and NTRK fusions are found in various solid tumors.[4][6] this compound was designed to overcome limitations of first-generation TKIs, demonstrating robust activity against acquired resistance mutations, such as the common ROS1 G2032R solvent front mutation, and exhibiting excellent blood-brain barrier penetration.[1][5][7] Its mechanism of action involves the direct inhibition of the kinase, blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK, PI3K/AKT, and JAK/STAT pathways.[3][8]

Mechanism of Action: ROS1 Signaling Inhibition

ROS1 fusion proteins lead to constitutive activation of the kinase domain, which drives oncogenesis through the activation of multiple downstream signaling pathways.[8] this compound competitively binds to the ATP-binding pocket of the ROS1 kinase domain, preventing autophosphorylation and the subsequent activation of these pathways, ultimately leading to the inhibition of tumor cell growth and survival.[3][5]

Data Presentation: In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against ROS1 and NTRK family kinases at sub-nanomolar concentrations.[5] Its selectivity profile shows significantly higher potency for ROS1 compared to TRKB, which is implicated in some neurologic adverse events seen with other TKIs.[9][10]

| Target Kinase | IC50 (nM) | Notes |

| ROS1 (Wild-Type) | 0.07 | Highly potent against wild-type ROS1 kinase.[9] |

| ROS1 G2032R | Potent | Overcomes the most common crizotinib resistance mutation.[5][11] IC50 is >400x lower than crizotinib.[12] |

| NTRK1 (TRKA) | 1.26 | Strong pan-NTRK inhibitor activity.[9] |

| NTRK2 (TRKB) | 1.47 | Selective, with ~20-fold less potency against TRKB compared to ROS1.[9] |

| NTRK3 (TRKC) | 0.18 | Strong pan-NTRK inhibitor activity.[9] |

Experimental Protocols

The following are representative protocols for evaluating the in vitro cell-based activity of this compound.

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes how to measure the effect of this compound on the proliferation of cancer cells harboring a ROS1 fusion, such as the NSCLC cell line HCC78 (SLC34A2-ROS1) or engineered Ba/F3 cells expressing a ROS1 fusion protein.[5]

Materials:

-

ROS1-fusion positive cell line (e.g., HCC78)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

This compound powder

-

DMSO (for stock solution)

-

Sterile, white-walled, clear-bottom 96-well plates

-

Cell viability reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete growth medium to a final concentration of 5,000-10,000 cells per 90 µL.

-

Dispense 90 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in complete growth medium to create 2X working concentrations. A typical 10-point, 3-fold dilution series might range from 2000 nM to 0.1 nM (2X).

-

Carefully add 10 µL of the 2X this compound dilutions to the corresponding wells containing 90 µL of cell suspension. This results in a final 1X concentration. Include "vehicle control" wells with 0.1% DMSO and "no-cell" blank wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the average background signal from the "no-cell" wells.

-

Normalize the data by setting the average signal from the vehicle control wells to 100% viability.

-

Plot the normalized viability (%) against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Western Blot for Phospho-ROS1 Inhibition

This protocol is used to confirm that this compound inhibits the autophosphorylation of the ROS1 fusion protein in cells, demonstrating on-target activity.

Materials:

-

ROS1-fusion positive cell line (e.g., HCC78)

-

6-well plates

-

This compound

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies: Rabbit anti-phospho-ROS1 (Tyr1079), Rabbit anti-total ROS1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed 1.0 x 10^6 HCC78 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against phospho-ROS1 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 or a loading control like β-actin. The results should show a dose-dependent decrease in the phospho-ROS1 signal with no change in the total ROS1 level.

-

References

- 1. esmo.org [esmo.org]

- 2. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trustedpharmaguide.com [trustedpharmaguide.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. targetedonc.com [targetedonc.com]

- 7. onclive.com [onclive.com]

- 8. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Establishing Taletrectinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Taletrectinib

This compound is a potent, orally available, next-generation tyrosine kinase inhibitor (TKI) that selectively targets ROS1 and NTRK (neurotrophic tyrosine receptor kinase) fusion proteins.[1][2] These genetic alterations are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4] this compound functions by binding to the ATP-binding site of the ROS1/NTRK kinase domain, which inhibits their phosphorylation and blocks downstream signaling pathways like MAPK/ERK and PI3K/AKT that are crucial for tumor cell proliferation and survival.[5][6] While showing significant promise, particularly in patients who are TKI-naïve or have developed resistance to earlier-generation inhibitors, the emergence of acquired resistance to this compound is an anticipated clinical challenge.[4][7][8]

Mechanisms of Acquired Resistance to this compound

Understanding the mechanisms of resistance is critical for developing subsequent therapeutic strategies. Resistance to TKIs like this compound can be broadly categorized into two types:

-

On-Target Resistance: This involves genetic alterations within the target kinase itself. For ROS1-positive cancers, the most well-documented resistance mechanism is the acquisition of secondary mutations in the ROS1 kinase domain. The G2032R solvent front mutation is a common example that confers resistance to first-generation inhibitors like crizotinib.[4][9][10] this compound was specifically designed to overcome this mutation.[5][10][11] However, other novel on-target mutations could potentially emerge under the selective pressure of this compound.[12] For NTRK fusions, analogous mutations in the solvent front (e.g., NTRK1 G595R, NTRK3 G623R) or gatekeeper region are common causes of resistance to first-generation TRK inhibitors.[13][14][15]

-

Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ROS1/NTRK signaling.[8] These "bypass tracks" can be activated through various means, including the amplification or mutation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or BRAF.[16][17][18][19][20] For instance, MET amplification can reactivate the PI3K/AKT pathway independently of the inhibited target, rendering the TKI ineffective.[18][21]

Utility of Resistant Cell Line Models

The development of this compound-resistant cell line models is an indispensable tool for cancer research. These models serve several key purposes:

-

Elucidating Novel Resistance Mechanisms: They provide a biological system to identify and validate new on-target mutations and off-target bypass pathways.

-

Preclinical Drug Screening: They enable the high-throughput screening of next-generation inhibitors or combination therapies designed to overcome specific resistance mechanisms.

-

Validating Therapeutic Strategies: They allow for the testing of rational drug combinations, such as co-targeting ROS1/NTRK and a newly activated bypass pathway (e.g., MET).

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of resistant cell lines using the gradual dose-escalation method, which mimics the clinical development of acquired resistance.[22][23]

1.1. Materials and Reagents

-

Parental Cell Line: A cancer cell line with a known ROS1 or NTRK fusion (e.g., HCC78 for ROS1-positive NSCLC, or Ba/F3 cells engineered to express a specific fusion).

-

This compound: Purity >98%, dissolved in DMSO to create a 10 mM stock solution, stored at -20°C.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Consumables: 96-well plates, T-25 and T-75 flasks, serological pipettes, cell scrapers, cryovials.

-

Reagents for Viability Assay: Cell Counting Kit-8 (CCK-8) or MTT reagent.

1.2. Phase I: Determination of Initial Inhibitory Concentration (IC50)

-

Seed parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%. This will serve as a baseline for sensitivity.

1.3. Phase II: Gradual Dose Escalation

-

Begin by culturing the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).[23]

-

Maintain the culture, changing the medium with fresh drug every 3-4 days. Passage the cells when they reach 70-80% confluency.[24]

-

Initially, a significant amount of cell death is expected. The surviving cells will eventually repopulate the flask.

-

Once the cells have adapted and demonstrate a stable proliferation rate (typically after 2-3 passages), double the concentration of this compound.[23]

-

Repeat this dose-escalation cycle. If cells exhibit excessive death (>50%), maintain them at the current concentration for additional passages or revert to the previous, lower concentration until they recover.[23]

-

At each stable concentration step, freeze down vials of cells for backup.[22][24]

-

Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).

1.4. Phase III: Isolation and Expansion of Resistant Clones

-

Once a resistant polyclonal population is established, isolate single-cell clones via limiting dilution or by picking distinct colonies.

-

Expand each clone in the presence of the high concentration of this compound.

-

Confirm the resistance phenotype of each clone by re-evaluating the IC50 value. A significant rightward shift in the dose-response curve indicates resistance.

Protocol 2: Characterization of this compound-Resistant Cell Lines

After establishing resistance, the next step is to determine the underlying molecular mechanism.

2.1. Materials and Reagents

-

Resistant and Parental Cell Clones

-

Kits for Molecular Analysis: DNA/RNA extraction kits (e.g., Qiagen), cDNA synthesis kits, PCR reagents, Sanger sequencing primers.

-

Antibodies for Western Blot: Primary antibodies against total and phosphorylated ROS1, NTRK, MET, EGFR, AKT, ERK; secondary HRP-conjugated antibodies.

-

Reagents for Proteomics: RIPA Lysis Buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, chemiluminescence substrate.

2.2. Method A: Analysis of On-Target Resistance

-

DNA/RNA Extraction: Extract genomic DNA and total RNA from both parental and resistant cell clones.

-

Sequencing of Kinase Domain:

-

Design PCR primers to amplify the entire kinase domain of the target gene (ROS1 or NTRK).

-

Perform PCR on the extracted DNA and cDNA (to confirm expression of the mutation).

-

Purify the PCR products and send for Sanger sequencing to identify potential secondary mutations.

-

Alternatively, use Next-Generation Sequencing (NGS) for a more comprehensive analysis of the entire gene or a panel of known resistance genes.

-

2.3. Method B: Analysis of Off-Target Resistance (Bypass Pathways)

-

Protein Lysate Preparation: Lyse parental and resistant cells (both with and without this compound treatment) using RIPA buffer supplemented with inhibitors.

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against key signaling molecules (e.g., p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

A significant increase in the phosphorylation of a bypass track RTK (like MET or EGFR) in the resistant cells, especially in the presence of this compound, is indicative of off-target resistance.[21]

-

-

Phospho-RTK Array: For a broader, unbiased screen, use a phospho-RTK array to simultaneously assess the phosphorylation status of dozens of different RTKs. This can help identify unexpected bypass signaling pathways.

Data Presentation

Table 1: Comparative IC50 Values of this compound

| Cell Line | Fusion Partner | Parental IC50 (nM) | Resistant Clone IC50 (nM) | Resistance Index (RI) |

| HCC78 | SLC34A2-ROS1 | Value | Value | Value |

| Ba/F3-CD74-ROS1 | CD74-ROS1 | Value | Value | Value |

| KM12 | TPM3-NTRK1 | Value | Value | Value |

| User Defined | User Defined | Value | Value | Value |

| Resistance Index (RI) = IC50 of Resistant Clone / IC50 of Parental Line. |

Table 2: Molecular Profile of this compound-Resistant Clones

| Resistant Clone ID | Resistance Phenotype | On-Target Alteration (ROS1/NTRK) | Off-Target Alteration (Bypass Pathway) |

| HCC78-TalR-C1 | High (RI > 20) | G2032R Mutation | None Detected |

| HCC78-TalR-C2 | Moderate (RI ≈ 10) | None Detected | MET Amplification & Upregulation of p-MET |

| Ba/F3-ROS1-TalR-C1 | High (RI > 25) | S1986F Mutation | None Detected |

| KM12-NTRK1-TalR-C1 | Moderate (RI ≈ 15) | None Detected | BRAF V600E Mutation |

| User Defined | Value | Value | Value |

Visualizations

Caption: this compound signaling and resistance pathways.

Caption: Workflow for generating resistant cell lines.

Caption: Workflow for characterizing resistant cell lines.

References

- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trustedpharmaguide.com [trustedpharmaguide.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. targetedonc.com [targetedonc.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. onclive.com [onclive.com]

- 12. ascopubs.org [ascopubs.org]

- 13. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Frontiers | NTRK Fusion in Non-Small Cell Lung Cancer: Diagnosis, Therapy, and TRK Inhibitor Resistance [frontiersin.org]

- 17. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]

- 18. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Culture Academy [procellsystem.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for Taletrectinib in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Taletrectinib, a potent and selective next-generation ROS1/NTRK tyrosine kinase inhibitor, in murine xenograft models. The following protocols and data have been compiled to assist in the design and execution of preclinical efficacy studies.

Introduction

This compound is a dual-target inhibitor of both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated the ability to overcome resistance to first-generation ROS1 inhibitors and exhibits significant central nervous system (CNS) penetration, making it a promising candidate for treating brain metastases.[2][3] By binding to the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequently disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1]

Recommended this compound Dosage for Murine Xenograft Models

The optimal dosage of this compound in murine xenograft models can vary depending on the tumor type, its genetic background (e.g., presence of resistance mutations), and the specific experimental goals. Based on available preclinical data, a range of effective oral dosages has been identified.

Table 1: Summary of Recommended Oral Dosages of this compound in Murine Xenograft Models

| Xenograft Model | Mouse Strain | Dosage Range | Dosing Schedule | Observed Efficacy |

| U-118 MG (glioblastoma cell line) | Balb-c nu/nu | 25-200 mg/kg | Once daily for 18 days | Effective tumor growth inhibition at ≥25 mg/kg without significant body weight loss. |

| Ba/F3 (pro-B cell line) expressing wild-type or G2032R-mutant ROS1 | Not specified | 3-100 mg/kg | Once daily for 4 days | Rapid tumor regression observed. |

| SDC4-ROS1+ NSCLC (patient-derived) | Not specified | 100 mg/kg | Once daily | Improved survival compared to vehicle.[2][4] |

Experimental Protocols

The following protocols provide detailed methodologies for establishing murine xenograft models and administering this compound.

Murine Xenograft Model Establishment

A generalized protocol for establishing a subcutaneous xenograft model is provided below. This should be adapted based on the specific cell line or patient-derived tissue.

-

Cell Culture : Culture the desired cancer cell line (e.g., U-118 MG) under standard conditions recommended by the supplier.

-

Cell Harvesting : When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with sterile PBS, and centrifuge to form a cell pellet.

-

Cell Resuspension : Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 2.5 x 107 cells/mL. To prevent clumping, it is advisable to use a larger volume of medium initially and then centrifuge and resuspend in the final required volume.

-

Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 106 cells) into the flank of immunocompromised mice (e.g., Balb-c nu/nu).

-

Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Treatment Initiation : When the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Preparation of this compound for Oral Administration

This compound is poorly soluble in water, necessitating a suspension vehicle for oral administration. A commonly used vehicle for such compounds is a methylcellulose-based solution.

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP viscosity)

-

N,N-Dimethylacetamide (DMA)

-

Sterile deionized water

-

Magnetic stirrer and stir bar

-

Sterile beakers and graduated cylinders

Procedure:

-

Prepare a 0.5% methylcellulose solution in sterile water. This can be achieved by heating a portion of the water, dispersing the methylcellulose, and then adding the remaining cold water, followed by stirring at 4°C overnight until a clear solution is formed.

-

For a final vehicle composition of 0.5% methylcellulose with 5% DMA, first, dissolve the required amount of this compound powder in DMA.

-

Gradually add the 0.5% methylcellulose solution to the this compound-DMA mixture while stirring continuously to form a homogenous suspension.

-

The final concentration of the this compound suspension should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, assuming a standard administration volume (e.g., 10 mL/kg).

Oral Gavage Administration Protocol

Materials:

-

Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)

-

Syringes (1 mL)

-

This compound suspension

Procedure:

-

Animal Restraint : Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.

-

Gavage Needle Measurement : Measure the appropriate insertion depth by placing the tip of the gavage needle at the mouse's mouth and extending it to the last rib. Mark this depth on the needle.

-

Filling the Syringe : Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.

-

Administration : Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the pre-measured depth. Administer the suspension slowly and smoothly.

-

Post-Administration Monitoring : After administration, return the mouse to its cage and monitor for any signs of distress. Continue to monitor tumor growth and animal health throughout the study period.

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits ROS1/NTRK signaling.

Experimental Workflow for this compound Efficacy Study

Caption: Workflow for in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]

- 3. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Imaging of Taletrectinib's CNS Distribution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo imaging techniques to assess the Central Nervous System (CNS) distribution of Taletrectinib, a potent next-generation ROS1/NTRK tyrosine kinase inhibitor. The following sections detail the rationale, methodologies, and data interpretation for key imaging modalities, offering valuable tools for preclinical and translational research.

Introduction

This compound is a promising therapeutic agent for ROS1-positive non-small cell lung cancer (NSCLC), demonstrating significant clinical activity, including in patients with brain metastases.[1][2] Its efficacy in the CNS is attributed to its ability to cross the blood-brain barrier (BBB).[3][4] Understanding the pharmacokinetics and spatial distribution of this compound within the brain is crucial for optimizing dosing strategies and predicting therapeutic outcomes for patients with intracranial tumors. This document outlines detailed protocols for Positron Emission Tomography (PET), Mass Spectrometry Imaging (MSI), and Autoradiography to quantitatively and qualitatively assess the CNS penetration of this compound.

Signaling Pathways of this compound

This compound primarily targets ROS1 and, to a lesser extent, ALK fusion proteins, which are key drivers in certain cancers.[3][5] These fusion proteins lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound inhibits these kinases, thereby blocking these oncogenic signals.

References

Application of Taletrectinib in CRISPR-Cas9 Knockout Studies of ROS1

Introduction

Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets the C-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] ROS1 fusions are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[3] These fusions lead to constitutive kinase activity, which activates multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, promoting uncontrolled cell proliferation and survival.[4][5]

This compound has demonstrated robust systemic and intracranial efficacy in both TKI-naïve and pre-treated patients, including those with acquired resistance mutations like the common G2032R substitution.[6][7][8][9] The CRISPR-Cas9 system is a powerful gene-editing tool that allows for the precise and permanent knockout (KO) of specific genes.[10]

This document outlines the application of this compound in conjunction with CRISPR-Cas9-mediated knockout of ROS1. By comparing the phenotypic and signaling effects of this compound treatment in wild-type (WT) cells to the effects observed in ROS1-KO cells, researchers can definitively validate the on-target activity of the drug, investigate mechanisms of action, and dissect the specific contributions of ROS1 signaling to the cancer phenotype.

Key Applications

-

On-Target Validation: Demonstrating that the cellular effects of this compound are solely dependent on the presence of its target, ROS1. In ROS1-KO cells, this compound should have a minimal effect on cell viability and downstream signaling.

-

Signaling Pathway Dissection: Confirming which downstream signaling pathways are exclusively driven by ROS1 kinase activity.

-

Resistance Mechanism Studies: Providing a clean cellular background (ROS1-KO) to distinguish between on-target and off-target mechanisms of acquired resistance.

-

Drug Specificity Analysis: Using the ROS1-KO cell line as a negative control to assess the potential off-target effects of this compound at higher concentrations.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental vs. ROS1-KO Cells

| Cell Line | Genetic Background | This compound IC50 (nM) | Interpretation |

| HCC78 (Parental) | SLC34A2-ROS1 Fusion | 5.2 | High sensitivity to this compound due to dependence on ROS1 signaling. |

| HCC78 (ROS1-KO Clone) | ROS1 Knockout | > 10,000 | Loss of sensitivity confirms the on-target activity of this compound. |

Table 2: Summary of Expected Western Blot Results for Key Signaling Proteins

| Condition | p-ROS1 (Tyr1058) | ROS1 (Total) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) | p-STAT3 (Tyr705) |

| Parental Cells (Untreated) | +++ | +++ | +++ | +++ | +++ |

| Parental Cells + this compound (10nM) | - | +++ | + | + | + |

| ROS1-KO Cells (Untreated) | - | - | + | + | + |

| ROS1-KO Cells + this compound (10nM) | - | - | + | + | + |

| Legend: (+++) Strong Signal; (+) Basal/Weak Signal; (-) No Signal. |

Visualizations

Caption: Canonical ROS1 downstream signaling pathways and the inhibitory action of this compound.

References

- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. onclive.com [onclive.com]

- 7. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. ijisrt.com [ijisrt.com]

Application Notes and Protocols for Quantitative PCR Analysis of Downstream Targets Affected by Taletrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and pan-NTRK fusion proteins.[1][2] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2][3] this compound has demonstrated significant clinical activity, including in patients with resistance to first-generation TKIs.[4]

This document provides a detailed protocol for the quantitative analysis of downstream target gene expression modulated by this compound using reverse transcription quantitative polymerase chain reaction (RT-qPCR). Understanding the on-target effects of this compound at the transcriptional level is crucial for elucidating its mechanism of action, identifying biomarkers of response and resistance, and advancing its clinical development.

Mechanism of Action and Downstream Signaling

This compound binds to the ATP-binding site of ROS1 and NTRK fusion kinases, inhibiting their phosphorylation activity.[2][5] This blockade disrupts key downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT) pathways.[1][2] Constitutive activation of these pathways by ROS1/NTRK fusions leads to uncontrolled cell growth and survival. By inhibiting these pathways, this compound induces apoptosis and inhibits tumor progression.[2]

Signaling Pathway Affected by this compound

Caption: this compound inhibits ROS1/NTRK, blocking MAPK and PI3K/AKT pathways.

Quantitative PCR Analysis of Downstream Targets

RT-qPCR is a sensitive and specific method for quantifying changes in gene expression. In the context of this compound treatment, it can be used to measure the modulation of genes downstream of the ROS1/NTRK signaling pathways.

Hypothetical Quantitative Data on Downstream Target Gene Expression

The following table presents hypothetical data illustrating the expected changes in the expression of key downstream target genes following treatment with this compound. This data is based on the known signaling pathways affected by ROS1/NTRK inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific ROS1 or NTRK fusion.

| Gene Symbol | Pathway | Function | Expected Change with this compound | Fold Change (Hypothetical) |

| c-FOS | MAPK/ERK | Transcription factor, cell proliferation | Downregulation | -3.5 |

| EGR1 | MAPK/ERK | Transcription factor, cell growth | Downregulation | -4.2 |